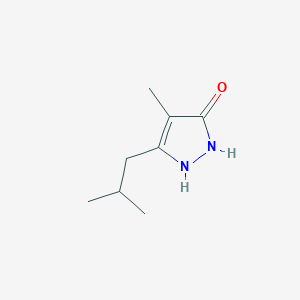

5-Isobutyl-4-methyl-1H-pyrazol-3(2H)-one

Description

5-Isobutyl-4-methyl-1H-pyrazol-3(2H)-one is a pyrazolone derivative characterized by a pyrazole ring substituted with methyl and isobutyl groups. Pyrazolones are heterocyclic compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and biological activity. These features suggest that substituent bulkiness and hydrogen-bonding capacity significantly influence physicochemical properties.

Properties

Molecular Formula |

C8H14N2O |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

4-methyl-5-(2-methylpropyl)-1,2-dihydropyrazol-3-one |

InChI |

InChI=1S/C8H14N2O/c1-5(2)4-7-6(3)8(11)10-9-7/h5H,4H2,1-3H3,(H2,9,10,11) |

InChI Key |

XNWVCQKDIYYRRN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NNC1=O)CC(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolone derivatives exhibit varied biological and physical properties depending on substituent type and position. Below is a comparative analysis of structurally related compounds:

Table 1: Comparative Analysis of Pyrazolone Derivatives

Key Comparisons

Substituent Effects on Physicochemical Properties

- Lipophilicity : The isobutyl group in the target compound likely enhances lipophilicity compared to ethyl (C₆H₁₀N₂O) or phenyl (C₁₀H₁₀N₂O) substituents, improving membrane permeability .

- Crystallinity : Hydrogen-bonding patterns in 5-ethyl-4-methyl-1H-pyrazol-3(2H)-one stabilize its crystal lattice, whereas bulkier substituents (e.g., isobutyl) may disrupt packing, reducing melting points .

Synthetic Challenges

- Hydrazone-containing derivatives (e.g., C₁₀H₁₀N₄O₂) exhibit moderate yields (52%) due to steric and electronic effects during condensation .

- Bulky substituents (e.g., isobutyl) may require optimized reaction conditions (e.g., high-temperature catalysis, as in ) for efficient synthesis .

Phenyl-substituted derivatives (C₁₀H₁₀N₂O) are precursors to bioactive molecules, highlighting the role of aromaticity in drug design .

Crystallographic and Spectroscopic Analysis Ethyl and methyl analogs are characterized via X-ray crystallography and FT-IR, confirming hydrogen-bonding networks critical for stability . Ethoxyimino derivatives (C₁₉H₁₉N₃O₂) exhibit precise crystallographic data (R factor = 0.044), underscoring the importance of substituent symmetry in crystal quality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.